

"ATL-802" dosage and administration guidelines

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Compound of Interest		
Compound Name:	ATL-802	
Cat. No.:	B1666114	Get Quote

Application Notes and Protocols for ATL-802

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific and medical literature, there is currently no information available regarding a compound designated as "ATL-802." This designation does not appear in published preclinical studies, clinical trials, or any other accessible documentation. Therefore, it is not possible to provide dosage and administration guidelines, experimental protocols, or signaling pathway diagrams for a compound with this identifier.

The absence of public information on "ATL-802" suggests that it may be an internal compound designation not yet disclosed, a misnomer, or a project that has not resulted in published data.

For the purpose of providing context on related research areas, we have included information on other investigational compounds with distinct numerical designations that appeared during the search process. It is crucial to note that these are not related to "ATL-802" and are provided for informational purposes only.

Investigational Compound: FP802 for Amyotrophic Lateral Sclerosis (ALS)

One compound identified through related searches is FP802, a TwinF interface inhibitor. This molecule is being investigated for its potential neuroprotective effects in the context of Amyotrophic Lateral Sclerosis (ALS).

Methodological & Application





Mechanism of Action: FP802 is designed to selectively inhibit the toxic signaling of extrasynaptic NMDA receptors (eNMDARs) by disrupting the NMDAR/TRPM4 death signaling complex. This mechanism aims to prevent neuronal cell death while preserving the normal physiological functions of synaptic NMDARs.[1][2]

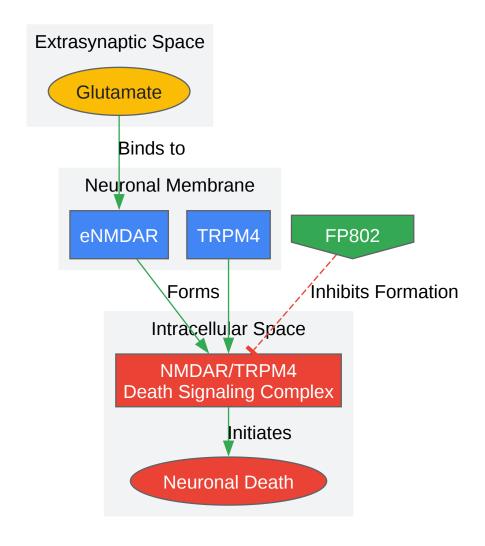
Preclinical Data: In a mouse model of ALS (SOD1G93A), post-disease onset treatment with FP802 has been shown to:

- Stop the progressive loss of motor neurons in the spinal cord.[2][3]
- Reduce the serum biomarker neurofilament light chain.[2][3]
- Improve motor performance.[2][3]
- Extend life expectancy.[2][3]

FP802 has also demonstrated the ability to block NMDA-induced death of neurons in forebrain organoids derived from ALS patients.[2][3][4]

Signaling Pathway of FP802 (Hypothesized)





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Caption: Hypothesized signaling pathway of FP802 in preventing neuronal death.

Clinical Research in Ataxia-Telangiectasia (A-T)

Separately, research in the field of Ataxia-Telangiectasia (A-T), a rare genetic neurodegenerative disorder, has explored novel therapeutic approaches. One such approach involves the use of heptanoate to address mitochondrial dysfunction.

A clinical trial has been registered to investigate the use of a novel form of anaplerosis with heptanoate in individuals with A-T.[5] The rationale is that free heptanoate is metabolized to acetyl CoA and propionyl CoA, which can replenish the TCA cycle and enhance energy metabolism.[5]



It is important to reiterate that neither FP802 nor heptanoate are designated as **ATL-802** in any available public records.

We advise researchers interested in "ATL-802" to consult internal documentation from the originating institution or to await public disclosure of information related to this specific compound. Without such information, any discussion of its properties, dosage, or administration would be purely speculative.

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References

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